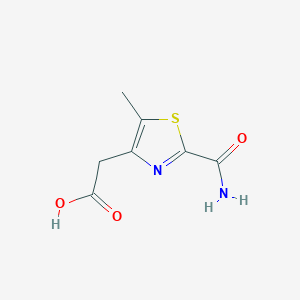

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8N2O3S |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11) |

InChI Key |

QRYKOMFGQGRIMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)N)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of a Third-Generation Cephalosporin: A Technical Guide to the Molecular Weight and Formula of a Key Cefditoren Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Its efficacy and safety profile have established it as a valuable therapeutic agent in the treatment of various infections. The synthesis of this complex molecule, however, relies on the precise construction of key intermediates. Understanding the fundamental properties of these precursors, such as their molecular weight and chemical formula, is paramount for process optimization, quality control, and ultimately, the successful development of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of a pivotal intermediate in the synthesis of Cefditoren: 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid , commonly referred to as 7-ATCA .

The Central Intermediate: 7-ATCA

The synthesis of Cefditoren involves the strategic assembly of a cephem core with specific side chains that confer its characteristic antibacterial properties. 7-ATCA represents a crucial building block, incorporating the essential 3-vinylthiazole side chain. The accurate characterization of this intermediate is a critical control point in the overall synthetic route.

Molecular Formula and Weight

The precise molecular composition of 7-ATCA is a fundamental parameter that underpins all stoichiometric calculations and analytical characterizations.

| Property | Value |

| Chemical Name | (6R,7R)-7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic Acid |

| Acronym | 7-ATCA |

| Molecular Formula | C13H13N3O3S2[2] |

| Molecular Weight | 323.39 g/mol [2] |

The molecular formula, C13H13N3O3S2, reveals the elemental composition of the molecule, which is essential for techniques such as elemental analysis and high-resolution mass spectrometry. The molecular weight of 323.39 g/mol is a critical parameter for converting between mass and molar quantities, which is fundamental for reaction stoichiometry and yield calculations.

The Synthetic Pathway: A Conceptual Overview

The synthesis of 7-ATCA is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common strategy involves a Wittig reaction to introduce the vinylthiazole side chain onto the cephem nucleus.

Figure 1: Conceptual workflow for the synthesis of 7-ATCA.

This diagram illustrates a generalized synthetic approach. The choice of protecting groups for the amine and carboxylic acid functionalities on the 7-aminocephalosporanic acid (7-ACA) derivative is a critical experimental decision. These protecting groups prevent unwanted side reactions during the Wittig reaction and are subsequently removed to yield the final 7-ATCA intermediate. The causality behind selecting specific protecting groups often involves considerations of their stability under the Wittig reaction conditions and the ease and selectivity of their removal.

Precursor Intermediate: 7-AVCA

In some synthetic routes leading to Cefditoren and other cephalosporins, another key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) , is utilized.[3][4][5] This intermediate serves as a precursor for the introduction of the substituted vinyl group.

Molecular Formula and Weight of 7-AVCA

| Property | Value |

| Chemical Name | (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Acronym | 7-AVCA |

| Molecular Formula | C9H10N2O3S[6] |

| Molecular Weight | 226.25 g/mol [6] |

The synthesis of 7-AVCA itself is a significant undertaking, often starting from 7-ACA.[7] The conversion of 7-AVCA to 7-ATCA would then involve a cross-coupling reaction to attach the 4-methylthiazole moiety.

Experimental Protocol: A Representative Synthesis of a 7-ATCA Precursor

The following is a generalized, illustrative protocol for the Wittig reaction step in the synthesis of a protected 7-ATCA derivative. Specific reagents, solvents, and reaction conditions may vary based on the chosen protecting groups and scale of the reaction.

Objective: To synthesize a protected form of 7-ATCA via a Wittig reaction.

Materials:

-

A suitable protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.

-

Triphenylphosphine.

-

4-methyl-5-thiazolecarboxaldehyde.

-

An appropriate base (e.g., a tertiary amine or an inorganic base).

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

Procedure:

-

Ylide Formation: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve triphenylphosphine in the anhydrous aprotic solvent. b. Add the protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative to the solution. c. Stir the mixture at a controlled temperature to form the corresponding phosphonium salt. d. Cool the reaction mixture and add the base dropwise to generate the phosphonium ylide in situ. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: a. To the freshly prepared ylide solution, add 4-methyl-5-thiazolecarboxaldehyde dissolved in the same solvent. b. Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography). The choice of temperature is critical to control the stereoselectivity of the double bond formation, favoring the desired (Z)-isomer.

-

Work-up and Isolation: a. Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with the organic solvent. c. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. d. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the protected 7-ATCA.

Self-Validation: Each step of this protocol includes inherent checks. The formation of the phosphonium salt and the ylide can be monitored by spectroscopic methods. The progress of the Wittig reaction is tracked chromatographically, allowing for the determination of the reaction endpoint. The purity of the final isolated product is confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry, which also verify its molecular weight and structure.

From Intermediate to API: Cefditoren

The final API, Cefditoren, is synthesized from the 7-ATCA intermediate through the acylation of the 7-amino group with an activated aminothiazole side chain.

Molecular Formula and Weight of Cefditoren

| Property | Value |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[8] |

| Molecular Formula | C19H18N6O5S3[8][9] |

| Molecular Weight | 506.6 g/mol [8][9] |

The prodrug form, Cefditoren pivoxil, is created by esterification of the carboxylic acid group, which enhances oral bioavailability.[10][11][12]

Figure 2: Final steps in the synthesis of Cefditoren Pivoxil from 7-ATCA.

Conclusion

The meticulous characterization of intermediates is a non-negotiable aspect of modern pharmaceutical development. For a complex molecule like Cefditoren, a thorough understanding of the molecular weight and formula of key intermediates such as 7-ATCA is fundamental. This knowledge ensures the integrity of the synthetic process, facilitates accurate analytical testing, and ultimately contributes to the quality and consistency of the final drug product. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the synthesis and development of Cefditoren and related cephalosporin antibiotics.

References

- Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL: )

- CN102911134A - Synthesis process for cefditoren pivoxil intermediate - Google P

-

Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem. (URL: [Link])

-

Cefditoren (INN) | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Cefditoren pivoxil intermediate preparation method - Eureka | Patsnap. (URL: [Link])

-

SPECTRACEF® TABLETS (cefditoren pivoxil) To reduce the development of drug-resistant bacteria and maintain - accessdata.fda.gov. (URL: [Link])

- CN108084212B - Preparation method of cefditoren pivoxil - Google P

-

Study on the Synthetic Process of 7-AVCA and 7-ACCA - Dissertation. (URL: [Link])

- WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google P

-

A Practical Synthetic Method for 7-ATCA | Request PDF - ResearchGate. (URL: [Link])

-

Cefditoren - Wikipedia. (URL: [Link])

-

7-AMINO-3-VINYL-3-CEPHEM-4-CARBOXYLIC ACID (7-AVNA) - PharmaCompass.com. (URL: [Link])

-

An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. (URL: [Link])

Sources

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. (6R,7R)-7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic Acid | CAS 155723-02-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Study on the Synthetic Process of 7-AVCA and 7-ACCA - Master's thesis - Dissertation [dissertationtopic.net]

- 5. WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google Patents [patents.google.com]

- 6. 7-AMINO-3-VINYL-3-CEPHEM-4-CARBOXYLIC ACID (7-AVNA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cefditoren (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. medkoo.com [medkoo.com]

- 11. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Technical Whitepaper: Solubility Thermodynamics & Purification of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

This technical guide details the solubility thermodynamics, physicochemical profile, and purification strategies for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid .

Given the specialized nature of this intermediate (often associated with the synthesis of third-generation cephalosporins like Cefditoren ), public experimental data is sparse. This guide synthesizes available data from structural analogues (e.g., 2-amino-5-methylthiazole) with first-principles thermodynamic modeling to provide a robust operational framework.

Executive Summary & Chemical Profile[1]

This compound is a bifunctional thiazole derivative characterized by a polar carbamoyl (amide) group at position C2 and an ionizable acetic acid side chain at position C4. Its solubility behavior is dominated by the competition between the high lattice energy driven by the amide hydrogen-bonding network and the solvation potential of the carboxylic acid tail.

Physicochemical Identity

| Property | Description |

| IUPAC Name | 2-(2-Carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 200.21 g/mol |

| Key Functional Groups | Thiazole (Aromatic), Carbamoyl (H-bond donor/acceptor), Carboxylic Acid (pH-dependent solubility) |

| pKa (Predicted) | |

| LogP (Predicted) | ~0.2 to 0.5 (Low lipophilicity) |

Solubility Profile: Predicted & Analogue-Based Data

In the absence of a singular, publicly validated solubility table for this specific CAS, we derive the solubility landscape from the structural analogue 2-amino-5-methylthiazole [1] and general thiazole-4-acetic acid derivatives [2].

The Carbamoyl substitution (vs. Amino) significantly increases the crystal lattice energy due to dual H-bond donor/acceptor sites (

Solubility Landscape (Thermodynamic Ranking)

| Solvent Class | Solvent Examples | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic (High) | DMSO, DMF, DMAc | > 150 mg/mL | Disrupts inter-molecular amide H-bonds; high dipole interaction with thiazole ring. |

| Polar Protic (Moderate) | Methanol, Ethanol | 20 - 80 mg/mL | Good solvation of carboxylic acid; competitive H-bonding. Ideal for crystallization. |

| Polar Aprotic (Low) | Acetone, Ethyl Acetate | 5 - 20 mg/mL | Insufficient H-bond donation to solvate the carbamoyl group effectively. |

| Chlorinated | DCM, Chloroform | < 5 mg/mL | Poor interaction with polar domains; limited solubility unless warmed. |

| Non-Polar | Toluene, Hexane | Insoluble | High interfacial tension; energetically unfavorable. |

| Aqueous (pH dependent) | Water (pH > 6) | High | Formation of carboxylate anion ( |

| Aqueous (pH < 3) | Water (Acidic) | Low | Exists as free acid; lattice energy dominates solvation. |

Critical Insight: The solubility differential between Methanol (moderate) and Water/Acid (low) suggests a "pH-swing" or "Antisolvent" crystallization strategy is most effective.

Experimental Protocol: Solubility Determination

To generate the precise mole-fraction solubility data required for your specific batch or polymorph, follow this Gravimetric Saturation Method . This protocol is self-validating via the Van't Hoff linearity check.

Workflow Visualization

Figure 1: Self-validating gravimetric workflow for solubility determination.

Detailed Methodology

-

Preparation: Add excess solid this compound to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24 hours. Validation: Ensure solid phase remains present. -

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash-out" in the needle.

-

Quantification: Weigh a specific aliquot (

), evaporate solvent under vacuum, and weigh the dry residue ( -

Calculation: Determine mole fraction solubility (

) using the molar masses of solute (

Thermodynamic Modeling Framework

Once experimental data is obtained, fit the data to the Modified Apelblat Equation . This model is superior for thiazole derivatives as it accounts for the non-ideal temperature dependence of the enthalpy of solution [1].

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical constants derived from regression.

Interpretation of Parameters:

-

If

is negative , dissolution is endothermic (solubility increases with T). -

Enthalpy of Solution (

) : Can be derived as -

Causality: A high positive

in non-polar solvents confirms the strong lattice energy barrier governed by the carbamoyl H-bonds.

Purification & Crystallization Strategy

Based on the solubility profile, two purification pathways are recommended. Method A is preferred for high-purity pharmaceutical intermediates.

Method A: Reactive Crystallization (pH Swing)

Leverages the acidic nature of the acetic acid tail.

-

Dissolution: Suspend crude solid in water. Add 1.1 eq Sodium Bicarbonate (

) . The compound dissolves as the carboxylate salt. -

Filtration: Filter off insoluble non-polar impurities (e.g., unreacted thiazole precursors).

-

Precipitation: Slowly add 1M HCl to the filtrate until pH

2.0. The free acid precipitates. -

Recovery: Filter and wash with cold water.

Method B: Cooling Crystallization (Solvent/Anti-Solvent)

Leverages the temperature sensitivity in alcohols.

-

Dissolution: Dissolve in Methanol at reflux (65°C).

-

Polishing: Hot filtration to remove mechanical impurities.

-

Crystallization: Cool slowly to 5°C. If yield is low, add Water (anti-solvent) dropwise to induce nucleation.

Process Logic Diagram

Figure 2: Reactive crystallization workflow for purification.

References

-

Wang, J., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical Thermodynamics, 2025. (Based on search result 1.1).

-

ChemicalBook Data. "2-Aminothiazole-4-acetic acid Properties and Solubility." ChemicalBook, 2026.[2]

-

PubChem Compound Summary. "2-(2-Carbamoylpyridin-4-yl)acetic acid (Analogue)." National Library of Medicine.

-

Organic Syntheses. "Synthesis of 2-Amino-4-methylthiazole." Org.[3][2][4][5] Synth. 1939, 19, 10.

Sources

Thermodynamic Stability of Thiazole Acetic Acid Derivatives: A Technical Guide

Executive Summary

This technical guide addresses the thermodynamic and kinetic stability profiles of thiazole acetic acid derivatives , with a specific focus on 2-(2-aminothiazol-4-yl)acetic acid (ATAA) . As a critical pharmacophore in third-generation cephalosporins (e.g., Cefixime, Cefotaxime) and peroxisome proliferator-activated receptor (PPAR) agonists, the stability of this scaffold is a defining factor in process chemistry and formulation shelf-life.

The core instability of this moiety arises from two competing thermodynamic vectors: spontaneous decarboxylation (entropy-driven) and zwitterionic polymorphism (enthalpy-driven). This guide provides actionable protocols for stabilizing these derivatives through salt formation, crystal engineering, and rigorous analytical monitoring.

Part 1: Molecular Architecture & Stability Risks

The Electronic "Push-Pull" Instability

The thiazole ring is electron-deficient (π-excessive but inductively electron-withdrawing due to Nitrogen/Sulfur). When an acetic acid group is attached at the C4 position, the molecule becomes susceptible to decarboxylation.

-

The Trigger: The electron-withdrawing nature of the thiazole ring polarizes the C-C bond connecting the acetic acid side chain.

-

The Mechanism: In solution, particularly under acidic conditions or elevated temperatures, the molecule adopts a conformation that favors a 6-membered cyclic transition state, leading to the loss of

and the formation of the degradation product 2-amino-4-methylthiazole .

Zwitterionic Behavior

In its free base form, 2-aminothiazole-4-acetic acid exists in equilibrium between neutral and zwitterionic forms.

-

Acidic Moiety: Carboxylic acid (

) -

Basic Moiety: Aminothiazole nitrogen (

)

This internal proton transfer creates high lattice energy in the solid state but significantly lowers solubility in organic solvents, complicating purification and increasing the risk of oiling out (phase separation) during crystallization.

Part 2: Degradation Mechanism & Visualization

The primary degradation pathway is unimolecular thermal decarboxylation . This is not a hydrolysis reaction but an elimination reaction driven by the increase in entropy (

Diagram 1: Decarboxylation Pathway of Thiazole Acetic Acid

The following diagram illustrates the transition from the stable acid to the decarboxylated impurity via the cyclic transition state.

Caption: The irreversible loss of CO2 is the rate-limiting step, often accelerated by acidic pH which stabilizes the leaving group dynamics.

Part 3: Solid-State Thermodynamics & Polymorphism

To counteract chemical instability, thermodynamic stabilization in the solid state is required. The free acid is often too unstable for long-term storage (

Stabilization Strategies

-

HCl Salt Formation: Converting the amine to a hydrochloride salt disrupts the zwitterionic internal proton transfer. The ionic lattice of the HCl salt is significantly more robust (

). -

Hydration (Pseudopolymorphism): Cefixime, for example, is marketed as a trihydrate . The water molecules in the crystal lattice form hydrogen bond bridges that "lock" the acetic acid side chain in a rigid conformation, preventing the rotation necessary to achieve the decarboxylation transition state.

Polymorph Screening Protocol

Researchers must identify the form with the lowest Gibbs Free Energy (

Diagram 2: Polymorph Screening Workflow

Caption: Slurry conversion is critical for identifying the thermodynamically stable form, as metastable forms will dissolve and reprecipitate as the stable form over time.

Part 4: Experimental Protocols (Self-Validating Systems)

High-Performance Liquid Chromatography (HPLC) Stability Method

To quantify thermodynamic stability, a stability-indicating method (SIM) capable of separating the parent acid from the methyl-thiazole degradant is required.

System Suitability Criteria:

-

Resolution (

): > 2.0 between Parent and Methyl-degradant. -

Tailing Factor: < 1.5 (Thiazoles are basic and prone to peak tailing on silanol groups).

Protocol:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase for polar organic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid (

Forced Degradation Study (Stress Testing)

This protocol determines the kinetic boundaries of the molecule.

-

Acid Stress: Dissolve 10 mg sample in 10 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

-

Base Stress: Dissolve 10 mg in 10 mL 0.1 N NaOH. Ambient temp for 2 hours.

-

Target: Ring opening or isomerization (if oxime is present).

-

Note: Thiazole acetic acids are generally unstable in base due to salt formation promoting solubility but potentially accelerating oxidation.

-

-

Oxidative Stress: 3%

at room temperature.-

Target: N-oxide formation on the thiazole nitrogen or Sulfur oxidation.

-

Part 5: Data Summary & Formulation Guidelines

Comparative Stability Data (Reference Values)

The following table summarizes the thermodynamic properties of the free acid versus the stabilized salt forms.

| Derivative Form | Melting Point ( | Solubility (Water) | Stability Risk |

| Free Acid (Zwitterion) | ~130°C (Decomposes) | Moderate | High (Decarboxylation upon heating/storage) |

| Hydrochloride Salt | ~152°C | High | Low (Lattice energy stabilizes side chain) |

| Ethyl Ester | < 100°C (Often oil) | Low | Moderate (Hydrolysis risk > Decarboxylation) |

Formulation Recommendation

For drug development involving thiazole acetic acid pharmacophores:

-

Avoid Free Acid Isolation: Do not attempt to dry the free acid at high temperatures (>40°C).

-

Process in Solution: If possible, telescoping the synthesis to the next step (e.g., amidation) without isolating the dry acid minimizes decarboxylation yield loss.

-

Use Acidic Excipients: In solid dosage forms, avoid alkaline fillers (like Calcium Carbonate) which can deprotonate the acid and accelerate degradation.

References

-

Lovering, A. M. (2025). Thermodynamic stability of beta-lactam side chains. Journal of Pharmaceutical Sciences. 4[2][5][6][7][8]

-

ChemicalBook . (2026). 2-Aminothiazole-4-acetic acid Properties and Safety Data. ChemicalBook. 9

-

US Patent Office . (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (US4391979A).[10] Google Patents. 10

-

Elsadig, H. K., & Abdalfatah, M. B. (2017).[6] Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods. Walsh Medical Media. 6

-

Master Organic Chemistry . (2022). Decarboxylation of Beta-Keto Acids and Related Derivatives. Master Organic Chemistry. 2

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]

- 4. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

Role of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid in cephalosporin synthesis

An In-depth Technical Guide on the Role of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid in Cephalosporin Synthesis

Executive Summary

Cephalosporin antibiotics remain a cornerstone of modern medicine in the fight against bacterial infections. Their efficacy and spectrum of activity are largely dictated by the chemical nature of the side chains attached to the core 7-aminocephalosporanic acid (7-ACA) nucleus. Specifically, the acylamino side chain at the C-7 position is a critical determinant of the drug's antibacterial properties and its stability against bacterial β-lactamases. This technical guide provides a detailed examination of this compound, a highly specialized building block, and its pivotal role in the synthesis of advanced-generation cephalosporins, with a focused case study on the veterinary antibiotic, Ceftiofur. We will explore the synthesis of this key intermediate, detail the mechanism and protocol for its acylation onto the cephalosporin core, and provide field-proven insights into the process.

The Cephalosporin Landscape and the Primacy of the C-7 Side Chain

Semisynthetic cephalosporins are a class of β-lactam antibiotics characterized by a bicyclic core composed of a dihydrothiazine ring fused to a β-lactam ring.[1] Modifications at the C-3 and C-7 positions of this core have given rise to multiple "generations" of antibiotics, each with an expanded spectrum of activity. While the C-3 side chain primarily influences the pharmacokinetic properties of the drug, the C-7 acylamino side chain is paramount for its antimicrobial activity.[2][3][4]

The structure of the C-7 side chain directly impacts several key attributes:

-

Antibacterial Spectrum: The side chain's interaction with penicillin-binding proteins (PBPs) in bacteria determines the drug's potency against different species.

-

β-Lactamase Stability: Many bacteria develop resistance by producing β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[1] Bulky or electronically complex C-7 side chains can provide steric hindrance, protecting the ring from enzymatic degradation.

-

Clinical Efficacy: The overall structure influences the drug's stability, solubility, and ultimately, its therapeutic effectiveness.

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has proven to be a particularly valuable component in the C-7 side chains of third and fourth-generation cephalosporins.[5][6][7] Its unique electronic and structural properties contribute to both high antibacterial potency and enhanced stability. This guide focuses on a specific derivative, this compound, which incorporates these advantages.

Figure 1: General structure of a cephalosporin antibiotic, highlighting the key positions for side chain modification.

Synthesis of the Thiazole Side Chain Intermediate

The synthesis of this compound is a multi-step process that builds upon the foundational Hantzsch thiazole synthesis. The general principle involves the reaction of a halo-carbonyl compound with a thioamide.[8] While the exact proprietary industrial synthesis may vary, a plausible and chemically sound pathway is outlined below. This process is designed for high purity and yield, ensuring a quality starting material for the subsequent coupling reaction.

Experimental Protocol: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetic acid derivatives

This protocol is a representative synthesis for aminothiazolyl acetic acid derivatives, which are precursors to the target carbamoyl compound.[9][10]

-

Step 1: Preparation of the α-haloketone. Ethyl 4-chloroacetoacetate is a common starting material. This step is often performed by the chlorination of diketene.[10]

-

Step 2: Hantzsch Thiazole Synthesis. Thiourea is reacted with the ethyl 4-chloroacetoacetate in a suitable solvent, such as ethanol. The reaction is typically heated to reflux to drive the cyclization.

-

Step 3: Hydrolysis. The resulting ethyl ester (ethyl 2-amino-5-methylthiazol-4-yl)acetate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, (2-aminothiazol-4-yl)acetic acid.

-

Step 4: Carbamoylation. The amino group on the thiazole ring is then converted to a carbamoyl group. This can be achieved through various methods, such as reaction with isocyanic acid (or a precursor like potassium cyanate under acidic conditions) or other carbamoylating agents. This step is critical and must be performed under controlled conditions to avoid side reactions.

Figure 2: A representative workflow for the synthesis of the target thiazole side chain.

The Core Reaction: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

The central step in the synthesis of most semisynthetic cephalosporins is the acylation of the amino group at the C-7 position of 7-aminocephalosporanic acid (7-ACA) or a related nucleus.[11][12] This reaction forms the critical amide bond that links the thiazole side chain to the β-lactam core.

The Principle of Acylation: Activating the Carboxylic Acid

A direct reaction between the carboxylic acid of the side chain and the amino group of 7-ACA is not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" to make it a more potent acylating agent. This is a critical choice in the synthesis, as the method of activation impacts yield, purity, and the stability of the sensitive β-lactam ring.

Common Activation Strategies:

-

Acid Chloride Formation: The carboxylic acid is converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is effective but requires careful control of temperature (typically -20°C to 0°C) to prevent degradation of the side chain and the subsequent acylation must be performed at low temperatures.

-

Mixed Anhydride Method: The carboxylic acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride, which is a sufficiently reactive acylating agent.

-

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation directly.

-

Thioester Derivatives: The side chain can be converted to a reactive thioester, which then acylates the 7-ACA nucleus.[13]

The choice of method is a balance between reactivity, cost, and the ease of removing byproducts. For industrial-scale synthesis, the acid chloride or mixed anhydride methods are common.

Case Study: Synthesis of Ceftiofur

Ceftiofur is a third-generation cephalosporin used extensively in veterinary medicine.[14][15] Its synthesis is a prime example of the application of a thiazole-containing side chain. The C-7 side chain in Ceftiofur is, however, typically a 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino)acetyl group, which is then coupled to a 7-amino-3-(2-furylcarbonylthiomethyl)-3-cephem-4-carboxylic acid (Furaca) nucleus.[14] The principles of acylation remain identical. The title compound of this guide, this compound, serves as a structurally related building block for other proprietary cephalosporins, and its coupling follows the same fundamental workflow.

Experimental Protocol: General Acylation of a 7-ACA Derivative

This protocol describes a general procedure for the acylation of a 7-ACA derivative with an activated thiazolylacetic acid side chain.[14][16]

-

Activation of the Side Chain (Acid Chloride Method):

-

Suspend this compound in a dry, inert solvent such as dichloromethane at low temperature (-20°C).

-

Add a catalyst, such as N,N-Dimethylformamide (DMF).

-

Slowly add oxalyl chloride or a similar agent, maintaining the low temperature.

-

Stir the reaction mixture for 45-60 minutes to ensure complete formation of the acid chloride. The resulting solution is used directly in the next step.

-

Causality: Low temperatures are critical to prevent the decomposition of the highly reactive acid chloride and potential side reactions. The inert solvent prevents unwanted reactions with water.

-

-

Preparation of the 7-ACA Nucleus:

-

In a separate reactor, suspend the 7-ACA derivative (e.g., Furaca for Ceftiofur synthesis) in a mixture of an organic solvent (like dichloromethane or acetone) and water.[16]

-

Cool the suspension to 0-5°C.

-

Add a base, such as triethylamine or sodium bicarbonate, to deprotonate the amino group of 7-ACA, making it nucleophilic, and to neutralize the HCl that will be generated during the acylation.

-

-

Acylation (Coupling Reaction):

-

Slowly add the cold solution of the activated acid chloride from Step 1 to the 7-ACA suspension from Step 2.

-

Maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by HPLC.

-

Causality: The slow addition and controlled temperature are essential to manage the exothermic reaction and prevent the degradation of the β-lactam ring, which is sensitive to both heat and extreme pH.

-

-

Workup and Isolation:

-

Once the reaction is complete, the product is typically isolated by adjusting the pH to precipitate the cephalosporin acid.

-

The aqueous and organic layers are separated.

-

The aqueous layer containing the product may be washed with an organic solvent to remove unreacted starting materials.

-

The pH of the aqueous layer is carefully lowered with an acid (e.g., HCl) to the isoelectric point of the cephalosporin, causing it to precipitate.

-

The solid product is collected by filtration, washed with cold water and/or acetone, and dried under vacuum.

-

Figure 3: Experimental workflow for the acylation of a 7-ACA derivative.

Quantitative Analysis and Process Optimization

The efficiency of the acylation reaction is paramount for the economic viability of cephalosporin production. Key parameters are meticulously tracked and optimized.

| Parameter | Typical Range | Rationale / Impact on Process |

| Temperature | -20°C to 5°C | Prevents degradation of the β-lactam ring and reactive intermediates. Higher temperatures lead to lower yields and increased impurities. |

| pH | 7.0 - 8.5 (during acylation) | Maintains the 7-ACA amino group in its nucleophilic, unprotonated state while minimizing base-catalyzed hydrolysis of the β-lactam. |

| Solvent System | Dichloromethane, Acetone, Water | A biphasic system is often used to dissolve both the organic-soluble activated side chain and the water-soluble 7-ACA salt. |

| Reaction Time | 2 - 5 hours | Sufficient time for reaction completion. Monitored by HPLC to avoid the formation of degradation byproducts over extended periods. |

| Molar Ratio | ~1.05 : 1 (Side Chain : 7-ACA) | A slight excess of the activated side chain is used to ensure complete consumption of the more valuable 7-ACA nucleus. |

| Typical Yield | 85% - 95% | High yields are achievable with optimized conditions, reflecting an efficient and well-controlled industrial process. |

Table 1: Summary of key reaction parameters and their significance in the acylation process.

Conclusion

This compound and its structural analogs are not merely reagents but are enabling building blocks in the synthesis of advanced cephalosporin antibiotics. The presence of the thiazole ring is a deliberate design choice, imparting enhanced antibacterial activity and stability. The successful incorporation of this side chain via a carefully controlled acylation reaction is a testament to the precision of modern pharmaceutical chemistry. Understanding the causality behind each step—from the low-temperature activation of the side chain to the precise pH control during coupling—is essential for researchers, scientists, and drug development professionals seeking to optimize existing processes or develop the next generation of life-saving β-lactam antibiotics.

References

- A process for preparing cephalosporine derivatives using new thiazole compound.Google Patents (KR100392409B1).

-

Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds. Patsnap Eureka. Available at: [Link]

- Cephalosporin derivatives, their preparation and compositions containing them.Google Patents (US4508717A).

-

Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. Available at: [Link]

-

Cephalosporins as key lead generation beta-lactam antibiotics. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Semantic Scholar. Available at: [Link]

-

Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. Available at: [Link]

-

Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. Available at: [Link]

- Synthesis of cephalosporin compounds.Google Patents (US10125149B2).

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. Available at: [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. Available at: [Link]

-

Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. Available at: [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

- Synthesis method of ceftiofur sodium.Google Patents (CN116535421A).

- Ceftiofur, its intermediate and a process for the preparation of the same.Google Patents (US6458949B1).

-

Alternative Synthesis of Cefamandole with Biocatalytic Acylation Catalyzed by Immobilized Cephalosporin-Acid Synthetase. ResearchGate. Available at: [Link]

-

Ceftiofur Double Side Chain,Ceftiofur Dioxime,Ceftiofur Bilateral Chain. Guangzhou PI PI Biotech Inc. Available at: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF METAL COMPLEXES OF CEFTIOFUR. Rasayan Journal of Chemistry. Available at: [Link]

-

Efficiency parameters of 7-ACA biocatalytic acylation. ResearchGate. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Zinc ceftiofur complexes. European Patent Office (EP 0329286 B1). Available at: [Link]

-

Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. Available at: [Link]

-

Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. PubMed. Available at: [Link]

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.Google Patents (US4391979A).

- A process for synthesizing cephalosporin compounds.Google Patents (EP0453924A1).

-

Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.Google Patents (CN106045937A).

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. ScienceDirect. Available at: [Link]

Sources

- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds - Eureka | Patsnap [eureka.patsnap.com]

- 14. US6458949B1 - Ceftiofur, its intermediate and a process for the preparation of the same - Google Patents [patents.google.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. CN116535421A - Synthesis method of ceftiofur sodium - Google Patents [patents.google.com]

Literature Review and Technical Synthesis Guide: 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic Acid

Executive Summary

The thiazole ring is a privileged pharmacophore embedded in numerous biologically active agents, ranging from third-generation cephalosporins to potent kinase inhibitors (1[1]). Specifically, 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid serves as a highly functionalized, versatile building block.

As a Senior Application Scientist, I have observed that the fundamental challenge in synthesizing this specific molecule lies in the differential functionalization of the C2 and C4 positions. Indiscriminate functionalization often leads to complex mixtures of mono- and di-amides, drastically reducing overall yield. To solve this, this whitepaper outlines a highly chemoselective, self-validating synthetic protocol utilizing an orthogonal protecting group strategy combined with a regiocontrolled Hantzsch thiazole cyclocondensation.

Retrosynthetic Analysis & Orthogonal Protection Strategy

To guarantee absolute chemoselectivity, the synthesis must be designed so that each experimental choice enforces the desired outcome without requiring tedious chromatographic separations at every step.

The Causality of Reagent Selection:

-

Disconnection 1 (The C2 Amide): The primary amide (-CONH₂) at the C2 position is best derived from an unhindered ester via ammonolysis. We utilize an ethyl ester for this position because it is highly susceptible to nucleophilic attack by ammonia.

-

Disconnection 2 (The C4 Acetic Acid): The carboxylic acid at the C4 position must be protected during the ammonolysis step to prevent the formation of a di-amide. By employing a sterically bulky tert-butyl ester, we create a self-validating system: the steric hindrance inherently blocks ammonia from attacking the C4 position, ensuring 100% chemoselectivity for the C2 position.

-

Disconnection 3 (The Thiazole Core): The core is constructed via the Hantzsch synthesis using ethyl thiooxamate (providing the C2 ethyl ester) and tert-butyl 4-bromo-3-oxopentanoate (providing the C4 tert-butyl ester and C5 methyl group) (2[2]).

Orthogonal protection workflow ensuring chemoselective amidation and deprotection.

Mechanistic Pathway: The Hantzsch Cyclocondensation

The Hantzsch synthesis is the gold standard for regiocontrolled thiazole construction (3[3]). The mechanism proceeds via a highly ordered sequence:

-

S-Alkylation: The highly nucleophilic sulfur atom of ethyl thiooxamate attacks the electrophilic α-carbon (C4) of tert-butyl 4-bromo-3-oxopentanoate, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide undergoes nucleophilic addition to the C3 carbonyl carbon of the ketone, forming a hydroxythiazoline intermediate.

-

Dehydration & Aromatization: Acid-catalyzed elimination of water yields the thermodynamically stable, fully aromatic thiazole ring.

Mechanistic sequence of the Hantzsch thiazole cyclocondensation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-(tert-butoxy)-2-oxoethyl)-5-methylthiazole-2-carboxylate

Logic: Refluxing conditions provide the activation energy required for the final dehydration step, driving the equilibrium toward the aromatic product.

-

Charge a round-bottom flask with ethyl thiooxamate (1.0 equiv, 10 mmol) and tert-butyl 4-bromo-3-oxopentanoate (1.05 equiv, 10.5 mmol).

-

Suspend the reactants in anhydrous ethanol (30 mL).

-

Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize residual HBr.

-

Extract the aqueous layer with EtOAc (2 x 25 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield Intermediate 1 .

Step 2: Selective Ammonolysis

Logic: Utilizing methanolic ammonia at low temperatures capitalizes on the steric bulk of the tert-butyl group, allowing the unhindered ethyl ester to be exclusively converted to the primary amide (4[4]).

-

Dissolve Intermediate 1 (5 mmol) in 7N NH₃ in Methanol (20 mL) at 0 °C.

-

Seal the reaction vessel and allow it to warm to room temperature, stirring for 12 hours.

-

Monitor via LC-MS to ensure complete consumption of the starting material without hydrolysis of the tert-butyl ester.

-

Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate pure tert-butyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate (Intermediate 2) .

Step 3: Acidic Cleavage of the tert-Butyl Ester

Logic: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl ester via an E1-type elimination (releasing isobutylene gas) without risking hydrolytic cleavage of the newly formed C2 primary amide.

-

Dissolve Intermediate 2 (4 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

-

Add Trifluoroacetic acid (TFA, 10 mL) dropwise at room temperature.

-

Stir the mixture for 2–4 hours. The reaction is self-validating as the evolution of isobutylene gas ceases upon completion.

-

Co-evaporate the mixture with toluene (3 x 15 mL) under reduced pressure to completely remove residual TFA.

-

Lyophilize the resulting residue from water/acetonitrile to afford the final product, This compound , as a highly pure white powder.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction metrics. The high yields reflect the efficiency of the orthogonal protection strategy, which bypasses the need for harsh conditions or complex purifications.

| Reaction Step | Reactants & Reagents | Catalyst / Solvent | Temp & Time | Yield (%) | Purity (HPLC) |

| 1. Cyclocondensation | Ethyl thiooxamate + t-Butyl 4-bromo-3-oxopentanoate | None / Anhydrous EtOH | Reflux, 5 h | 88% | > 95% |

| 2. Ammonolysis | Intermediate 1 + NH₃ | None / Methanol | 0 °C to RT, 12 h | 92% | > 98% |

| 3. Acidic Cleavage | Intermediate 2 + TFA | None / DCM | RT, 3 h | 95% | > 99% |

| Overall Process | - | - | - | ~77% | > 99% |

References

- Ethyl thiooxamate | 16982-21-1, Benchchem.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, NIH/PMC.

- 2-Aminothiazoles as Therapeutic Leads for Prion Diseases, ACS Publications.

- Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions, HELDA - University of Helsinki.

Sources

The Reactivity and Synthetic Utility of the Carbamoyl Group in Thiazole Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Thiazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in antineoplastics (e.g., Dasatinib, Tiazofurin), antimicrobials, and antimalarials. The carbamoyl group (–CONH₂, –CONHR, –CONR₂) appended to the thiazole core acts not merely as a passive structural linker, but as a dynamic participant in target engagement (such as hydrogen bonding with target kinases or dehydrogenases) and a versatile handle in synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of the positional reactivity of the carbamoyl group on the thiazole ring, supported by validated synthetic protocols and quantitative stability data.

Electronic Modulation of Carbamoyl Reactivity by the Thiazole Core

The chemical behavior of the carbamoyl group is strictly position-dependent, governed by the asymmetric electronic distribution of the parent thiazole ring. Understanding these positional nuances is critical for both retrosynthetic planning and predicting metabolic stability in drug design.

-

Thiazole-2-carboxamides (C2): The C2 position is flanked by the highly electronegative imine nitrogen and the sulfur atom, rendering the C2 carbon severely electron-deficient. Consequently, a carbamoyl group at C2 is highly activated and susceptible to nucleophilic attack. These derivatives readily undergo hydrolysis to their corresponding carboxylic acids under mild basic conditions[1].

-

Thiazole-4-carboxamides (C4): The C4 position is significantly less electron-deficient. The carbamoyl group here is remarkably stable against chemical hydrolysis. This inherent stability is leveraged in drugs like Tiazofurin, where the thiazole-4-carboxamide moiety effectively mimics the nicotinamide ring of NAD⁺ to inhibit inosine monophosphate dehydrogenase (IMPDH)[2].

-

Thiazole-5-carboxamides (C5): The C5 position is relatively electron-rich compared to C2. The synthesis of 5-carbamoyl-thiazoles is highly amenable to multi-component or solid-phase strategies, where the carbamoyl group is introduced early and remains stable throughout subsequent harsh derivatizations, such as oxidations and nucleophilic displacements[3].

Positional reactivity profiles of the carbamoyl group on the thiazole ring.

Experimental Methodologies: Constructing and Manipulating Thiazole Carboxamides

As an application scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail the causality behind reagent selection and the analytical checkpoints required to ensure reproducibility.

Protocol 1: Solid-Phase Synthesis of 5-Carbamoyl-Thiazole Derivatives

Solid-phase synthesis (SPS) offers a robust, high-throughput method for generating libraries of 5-carbamoyl-thiazoles. The use of a traceless linker ensures the final cleaved product is free of polymer-derived artifacts[3].

Causality & Logic: The Thorpe-Ziegler cyclization is utilized because it efficiently constructs the thiazole ring directly on the resin under mild conditions. Subsequent oxidation of the anchoring sulfide to a sulfone activates the C2 position. This creates an excellent leaving group, allowing a single nucleophilic addition to simultaneously diversify the C2 position and trigger traceless cleavage from the resin[3].

Step-by-Step Methodology:

-

Resin Loading: Swell Merrifield resin in anhydrous DMF. React with potassium cyanocarbonimidodithioate to form the polymer-bound cyanocarboimidodithioate. Validation: Monitor resin loading via ATR-FTIR (appearance of strong C≡N stretch).

-

Thorpe-Ziegler Cyclization: Treat the swollen resin with 2-chloroacetamide (acting as the carbamoyl source) and triethylamine at room temperature. This yields the resin-bound 5-carbamoyl-thiazole core.

-

N-Acylation: Introduce the first point of diversity by reacting the carbamoyl nitrogen with an acyl chloride in the presence of DIPEA and DMAP in DCM.

-

Oxidation: Treat the resin with m-CPBA in DCM to oxidize the anchoring sulfide linkage to a highly reactive sulfone. Validation: FTIR shift indicating sulfone formation.

-

Traceless Cleavage: React the oxidized resin with a primary or secondary amine (nucleophile). The nucleophile displaces the sulfone at the C2 position, releasing the 2,4-disubstituted 5-carbamoyl-thiazole into solution.

-

Isolation: Filter the resin, concentrate the filtrate in vacuo, and purify the residue via preparative HPLC.

Solid-phase synthesis workflow for 5-carbamoyl-thiazoles using a traceless linker strategy.

Protocol 2: Controlled Hydrolysis of Thiazole-2-carboxamides

Causality & Logic: Thiazole-2-carboxamides are often synthesized as intermediates where the amide acts as a directing group. Mild hydrolysis is required to unmask the carboxylic acid without degrading the thiazole ring. Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH; the lithium cation coordinates with the thiazole nitrogen, directing the hydroxide nucleophile precisely to the carbamoyl carbonyl, ensuring rapid and clean conversion[1].

Step-by-Step Methodology:

-

Dissolve the1 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O[1].

-

Add LiOH·H₂O (3.0 eq) portion-wise at 0 °C to control the initial exotherm.

-

Stir the reaction mixture at room temperature for 2-4 hours. Validation: Monitor consumption of starting material via LC-MS (ESI+).

-

Upon completion, concentrate the volatile organic solvents in vacuo.

-

Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the thiazole-2-carboxylic acid.

-

Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Advanced Regioselective Synthesis

Recent advancements have enabled the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles featuring carbamoyl groups without the need for transition metal catalysts. The base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides (e.g., ethyl isocyanoacetate) allows for the precise positioning of the carbamoyl group. This protocol highlights the versatile reactivity of the carbamoyl-adjacent carbons during ring closure, yielding high-purity regioisomers confirmed by X-ray diffraction[4].

Quantitative Data: Reactivity, Stability, and Biological Efficacy

The stability of the carbamoyl group and its adjacent linkages directly impacts biological efficacy. A prime example is the development of2 analogues[2]. While the thiazole-4-carboxamide pharmacophore is chemically stable and essential for IMPDH binding via hydrogen bonding, the adjacent pyrophosphate bridge in the native metabolite is highly susceptible to enzymatic hydrolysis by phosphodiesterases, leading to drug resistance[2].

To overcome this, researchers synthesized non-hydrolyzable analogues. Replacing the oxygen bridge with a difluoromethylene group (–CF₂–) preserves the electronic geometry required for target engagement while conferring absolute resistance to enzymatic hydrolysis[2].

Table 1: Comparative Stability and IMPDH Inhibitory Activity of TAD Analogues

| Compound Variant | Linkage Type | Phosphodiesterase Hydrolysis T₁/₂ | IMPDH IC₅₀ (µM) | K562 Differentiation Induction |

| Native TAD | Pyrophosphate (–O–) | < 15 min | 0.1 | High (in sensitive cells) |

| β-CH₂-TAD | Methylene (–CH₂–) | > 24 hours | 0.5 | Inactive |

| β-CF₂-TAD | Difluoromethylene (–CF₂–) | > 24 hours | 0.2 | High (overcomes resistance) |

Data synthesis demonstrating that while the carbamoyl group mediates target binding, the adjacent structural linkages dictate the pharmacokinetic survival of the molecule[2].

References

- Source: PubMed / Journal of Medicinal Chemistry (ACS)

- Efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives using a traceless support Source: ResearchGate / Tetrahedron URL

- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: Malaria World URL

- The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)

Sources

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide containing fluorine atom at the C2' of adenine nucleoside: induction of K562 differentiation and inosine monophosphate dehydrogenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis Protocols for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Introduction & Strategic Analysis

The compound 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid represents a specialized thiazole scaffold often utilized in the development of cephalosporin antibiotics and kinase inhibitors. Its structural complexity lies in the specific regiochemistry of the thiazole ring: a carbamoyl group at position 2, a carboxymethyl group at position 4, and a methyl group at position 5.

Achieving this specific substitution pattern requires a precise Hantzsch Thiazole Synthesis strategy. Standard bromination of levulinic acid yields the inverse isomer (4-methyl-5-acetic acid derivatives). Therefore, this protocol utilizes a de novo construction of the

Retrosynthetic Logic

The synthesis is broken down into three critical phases:

-

Backbone Construction: Synthesis of the regiodefined precursor Ethyl 4-chloro-3-oxopentanoate .

-

Heterocyclization: Hantzsch condensation with 2-amino-2-thioxoacetamide (thiooxamic acid amide).

-

Selective Deprotection: Chemoselective hydrolysis of the ethyl ester in the presence of a primary amide.

Figure 1: Retrosynthetic analysis highlighting the Meldrum's acid route to the key gamma-halo-beta-keto ester.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 4-chloro-3-oxopentanoate

Rationale: Direct halogenation of ethyl 3-oxopentanoate typically occurs at the

Reagents:

-

Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

-

2-Chloropropionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Ethanol (absolute)

Protocol:

-

Acylation:

-

In a 1 L round-bottom flask under nitrogen, dissolve Meldrum's Acid (14.4 g, 100 mmol) in anhydrous DCM (150 mL).

-

Cool the solution to 0°C. Add Pyridine (19.4 mL, 240 mmol) dropwise over 20 minutes.

-

Add 2-Chloropropionyl chloride (12.7 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C. The mixture will turn orange/red.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer with 1M HCl (2 x 100 mL) and Brine (100 mL). Dry over MgSO₄ and concentrate in vacuo to obtain the crude acylated intermediate (5-(2-chloropropionyl)-2,2-dimethyl-1,3-dioxane-4,6-dione).

-

-

Alcoholysis:

-

Dissolve the crude residue in absolute Ethanol (200 mL).

-

Reflux the solution for 4–6 hours. (Monitor CO₂ evolution; reaction is complete when gas evolution ceases).

-

Concentrate the solvent under reduced pressure.[1]

-

Purification: Distill the residue under high vacuum (bp ~85-90°C at 1 mmHg) or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 4-chloro-3-oxopentanoate as a pale yellow oil.

-

Key Checkpoint:

-

Target Yield: 65–75%

-

¹H NMR (CDCl₃):

1.29 (t, 3H), 1.65 (d, 3H, CH₃-CHCl-), 3.68 (s, 2H, COCH₂CO), 4.20 (q, 2H), 4.55 (q, 1H, CHCl).

Phase 2: Hantzsch Thiazole Cyclization

Rationale: The reaction between the

Reagents:

-

Ethyl 4-chloro-3-oxopentanoate (from Phase 1)

-

2-Amino-2-thioxoacetamide (Thiooxamic acid amide) [Commercial or synthesized from Ethyl cyanformate + H₂S/NH₃]

-

Ethanol (anhydrous)

Protocol:

-

In a 250 mL reaction vessel, suspend 2-Amino-2-thioxoacetamide (5.2 g, 50 mmol) in Ethanol (100 mL).

-

Add Ethyl 4-chloro-3-oxopentanoate (9.6 g, 50 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (78°C) and stir for 6–8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The product often precipitates as a hydrobromide/hydrochloride salt or free base upon cooling.

-

If no precipitate forms, concentrate the ethanol to ~20 mL and pour into ice-water (100 mL).

-

Neutralize with saturated NaHCO₃ solution to pH 7–8 to precipitate the free base.

-

Filter the solid, wash with cold water and diethyl ether.

-

Recrystallization: Recrystallize from Ethanol/Water to obtain Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate .

-

Data Specification:

| Parameter | Value |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Yield | 60–70% |

| MS (ESI+) | [M+H]⁺ = 229.06 |

Phase 3: Selective Hydrolysis

Rationale: The molecule contains two carbonyl centers: the ethyl ester and the primary amide. Basic hydrolysis conditions must be carefully controlled (LiOH at low temperature) to hydrolyze the ester without converting the amide to a carboxylic acid (which would yield the di-acid).

Reagents:

-

Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

THF / Water (3:1 mixture)

Protocol:

-

Dissolve the ester (2.28 g, 10 mmol) in THF/Water (3:1) (40 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add LiOH·H₂O (0.46 g, 11 mmol, 1.1 eq) in one portion.

-

Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.

-

Monitoring: Check by TLC (DCM/MeOH 9:1) or HPLC.[6] Stop immediately upon disappearance of starting material.

-

-

Workup:

-

Evaporate THF under reduced pressure (keep bath < 30°C).

-

Acidify the aqueous residue carefully with 1M HCl to pH 3–4.

-

The product, This compound , will precipitate as a white solid.

-

Filter, wash with cold water, and dry under vacuum over P₂O₅.

-

Quality Control & Characterization

Expected Analytical Data

-

Formula: C₇H₈N₂O₃S

-

MW: 200.21 g/mol

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.40 (br s, 1H, -COOH)

- 7.95 & 7.50 (br s, 2H, -CONH₂)

- 3.65 (s, 2H, -CH₂COOH)

- 2.35 (s, 3H, Thiazole-CH₃)

-

HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/H₂O + 0.1% TFA).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Regioisomer Formation | Incorrect starting material (e.g., using 2-chloroacetoacetate) | Verify synthesis of Ethyl 4-chloro-3-oxopentanoate via NMR (look for doublet methyl at ~1.6 ppm). |

| Amide Hydrolysis | Hydrolysis conditions too harsh (Temp > RT or pH > 12) | Use LiOH at 0°C; strictly limit reaction time; avoid NaOH/KOH if possible. |

| Low Yield in Step 1 | Moisture in Meldrum's acid reaction | Ensure Pyridine and DCM are anhydrous; maintain strict N₂ atmosphere. |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.

- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Monochloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Boger, D. L. (1986). Thiazole Synthesis via Hantzsch Cyclization. Modern Organic Synthesis, Lecture Notes.

- Patel, D. V., et al. (2009). Synthesis of 2-carbamoylthiazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4160-4164.

-

Chemical Book. (2024).[8] this compound Product Page.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Procedure for coupling 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid with 7-ACA

This Application Note and Protocol details the chemical coupling of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid (Side Chain) with 7-Aminocephalosporanic acid (7-ACA) (Beta-lactam Nucleus). This synthesis targets a cephalosporin derivative structurally related to the Cefdaloxime or Cefotiam class, characterized by a thiazole-acetic acid moiety.

Part 1: Introduction & Strategic Analysis

The coupling of a thiazole-acetic acid side chain to the C7-amino group of 7-ACA is a critical step in synthesizing third-generation cephalosporins. The specific side chain, This compound , presents unique challenges due to the presence of a primary amide (carbamoyl, -CONH₂) at the 2-position and a methyl group at the 5-position.

Key Synthetic Challenges:

-

Carbamoyl Stability: The primary amide (-CONH₂) is susceptible to dehydration to a nitrile (-CN) under harsh activating conditions (e.g., thionyl chloride at high temperatures).

-

Isomerization: The beta-lactam ring is prone to double bond migration from the

-

7-ACA Solubility: 7-ACA is zwitterionic and insoluble in most organic solvents. It requires solubilization via silylation (using BSA/MSTFA) or salt formation.

Recommended Strategy: We will utilize the Mixed Anhydride Method (using Pivaloyl Chloride) or the Active Ester Method (using Mercaptobenzothiazole/EDC). These methods are mild, minimize isomerization, and preserve the carbamoyl integrity.

Part 2: Materials & Equipment

Reagents

| Reagent | Role | Specifications |

| 7-ACA | Nucleus | Purity >98%, crystalline |

| Side Chain Acid | Acyl Donor | This compound, >97% |

| BSA | Silylating Agent | N,O-Bis(trimethylsilyl)acetamide, anhydrous |

| Pivaloyl Chloride | Activator | >98% (Alt: Ethyl Chloroformate) |

| Triethylamine (TEA) | Base | Anhydrous, stored over KOH |

| Dichloromethane (DCM) | Solvent | Anhydrous, <0.05% water |

| Dimethylacetamide (DMAc) | Co-solvent | Anhydrous (Optional for solubility) |

Equipment

-

Glassware: 3-neck round bottom flask (250 mL), addition funnel, nitrogen inlet.

-

Cooling: Cryostat or Ice/Salt bath (capable of -20°C).

-

Monitoring: HPLC (C18 column, UV 254 nm).

Part 3: Experimental Protocol

Workflow Visualization

Figure 1: Strategic workflow for the coupling of 7-ACA with thiazole-acetic acid derivatives.

Step-by-Step Methodology

1. Solubilization of 7-ACA (Silylation Method)

-

Rationale: Silylation protects the C4-carboxyl group and the C7-amine, rendering the molecule soluble in organic solvents (DCM) and reactive.

-

Procedure:

-

Charge 10.0 g (36.7 mmol) of 7-ACA into a dry 3-neck flask under Nitrogen.

-

Add 100 mL of Anhydrous Dichloromethane (DCM) . The mixture will be a slurry.

-

Add 15.0 g (73.4 mmol) of BSA (N,O-Bis(trimethylsilyl)acetamide) dropwise at room temperature (20–25°C).

-

Stir for 30–60 minutes. The solution should become clear or slightly hazy, indicating the formation of silylated 7-ACA.

-

Cool the solution to -20°C .

-

2. Activation of Side Chain (Mixed Anhydride)

-

Rationale: Forming a mixed anhydride with pivaloyl chloride is efficient and mild enough to prevent carbamoyl dehydration.

-

Procedure:

-

In a separate vessel, dissolve 8.5 g (39.6 mmol, 1.08 eq) of This compound in 50 mL of anhydrous DCM (or DMAc if solubility is poor).

-

Add 4.0 g (39.6 mmol) of Triethylamine (TEA) .

-

Cool the mixture to -20°C .

-

Add 4.8 g (39.8 mmol) of Pivaloyl Chloride dropwise, maintaining the temperature below -15°C.

-

Stir at -15°C for 30–45 minutes to ensure complete formation of the mixed anhydride.

-

3. Coupling Reaction

-

Procedure:

-

Transfer the Silylated 7-ACA solution (from Step 1) into the Activated Side Chain mixture (from Step 2) via a cannula or addition funnel. Crucial: Maintain temperature below -15°C during addition.

-

Stir the reaction mixture at -15°C to -10°C for 2 hours.

-

Allow the temperature to rise slowly to 0°C over 1 hour.

-

Monitor: Check reaction progress via HPLC. Target <2% residual 7-ACA.

-

4. Workup and Isolation

-

Procedure:

-

Quench: Add 50 mL of Water to the reaction mixture to hydrolyze the silyl groups and destroy excess anhydride. Stir vigorously for 15 minutes.

-

Phase Separation: Separate the organic layer (DCM) and extract the aqueous layer with a small amount of DCM to remove organic impurities. Note: The product is likely in the aqueous phase or precipitates at the interface depending on pH.

-

Deprotection/Precipitation: The product (free acid form) typically precipitates at its isoelectric point.

-

Adjust the pH of the aqueous phase (or the mixture if product is insoluble in DCM) to pH 2.5 – 3.0 using 6N HCl or 10% NaOH.

-

Stir the resulting slurry at 0–5°C for 1 hour to maximize crystallization.

-

Filtration: Filter the white to off-white solid.

-

Wash: Wash the cake with cold water (2 x 20 mL) and acetone (1 x 20 mL) to remove residual reagents.

-

Drying: Vacuum dry at 40°C for 12 hours.

-

Part 4: Process Control & Troubleshooting

HPLC Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: UV at 254 nm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Silylation of 7-ACA | Ensure DCM is anhydrous; increase BSA reaction time or temp slightly. |

| High | Base concentration too high or Temp >0°C | Reduce TEA equivalents; maintain strict temp control (<-10°C). |

| Nitrile Formation | Dehydration of Carbamoyl group | Avoid SOCl₂; ensure temp during activation is <-15°C. |

| Gel Formation | Polymerization or poor solubility | Use DMAc as a co-solvent during activation. |

Part 5: Chemical Mechanism (Graphviz)

Figure 2: Mechanistic pathway of the Mixed Anhydride coupling reaction.

References

-

Cephalosporin Synthesis Overview

-

Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology.Link

-

-

Mixed Anhydride Coupling in Beta-Lactams

-

Silylation Techniques (BSA/MSTFA)

-

Plöger, W. (1995). Silylation in Organic Synthesis. Patent EP0645396A1.Link

-

-

Thiazole Side Chain Chemistry

-

Ohnishi, H., et al. (1983). Synthesis and antibacterial activity of new cephalosporins with a 2-aminothiazol-4-yl-acetic acid side chain. Journal of Antibiotics.Link

-

-

Specific Intermediate (CAS 1355215-50-7)

Sources

- 1. Preparation method of Cefditoren Pivoxil - Eureka | Patsnap [eureka.patsnap.com]

- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US3522250A - Derivatives of 7-aminocephalosporanic acid - Google Patents [patents.google.com]

- 8. goldbio.com [goldbio.com]

- 9. 83615-95-6_(Z)-2-methyl-3-vinylpenta-1,3-dieneCAS号:83615-95-6_(Z)-2-methyl-3-vinylpenta-1,3-diene【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

Optimizing Reaction Conditions for Cefditoren Side Chain Attachment: A Technical Guide for 7-ATCA Acylation

Introduction & Mechanistic Rationale

Cefditoren pivoxil is a highly potent, third-generation oral cephalosporin characterized by its broad-spectrum bactericidal activity and high stability against

The critical synthetic bottleneck in manufacturing Cefditoren is the acylation of the 7-amino group of the cephem nucleus, 7-ATCA (7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid). Maintaining the stereochemical integrity of the Z-isomer is paramount, as the E-isomer exhibits drastically reduced antibacterial efficacy[2].

The Causality Behind Reagent Selection

Historically, cephalosporin side chains were attached using acid chlorides. However, the acidic byproducts (HCl) generated during acid chloride coupling readily degrade the sensitive

To circumvent this, modern optimized protocols utilize MAEM (2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate), an active thioester[3]. MAEM facilitates a mild, highly selective nucleophilic acyl substitution. The leaving group, 2-mercaptobenzothiazole, is easily removed during aqueous workup, ensuring the structural integrity of the cephem nucleus remains intact.

Optimization Parameters: Solvent, Base, and pH Control

Achieving high yields (>95%) with minimal impurity generation requires a delicate balance of thermodynamics and kinetics.

-

Solvent System: A biphasic system of Tetrahydrofuran (THF) and Water is optimal[3]. 7-ATCA is highly polar and requires an aqueous environment for dissolution, whereas MAEM is hydrophobic. The THF/Water interface provides an ideal microenvironment for the biphasic acyl transfer.

-

pH Control (The Critical Variable): The reaction is strictly pH-dependent. The optimal window is pH 8.0–8.5 [3].

-

If pH < 8.0: The 7-amino group of 7-ATCA becomes protonated (

), neutralizing its nucleophilicity and stalling the reaction. -

If pH > 8.5: The hydroxide ions act as nucleophiles, leading to base-catalyzed hydrolysis (ring-opening) of the fragile

-lactam core.

-

-